![molecular formula C10H16N2O2 B2465225 methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate CAS No. 1867600-86-9](/img/structure/B2465225.png)
methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate
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Overview
Description
This compound is a derivative of imidazole, which is a type of organic compound. Imidazoles are characterized by a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . The presence of the methyl groups and the pentanoate group suggest that this compound might have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the imidazole ring, along with the attached methyl and pentanoate groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions, often acting as a catalyst. They can participate in both acid-base and nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring might make it a good nucleophile .Scientific Research Applications
Pharmacological Properties : A study by Youn et al. (2016) identified methyl (2R)-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]-4-methylpentanoate from the fruits of Lycium chinense Miller. These compounds were investigated for their pharmacological properties, focusing on their potential medical applications (Youn et al., 2016).
Synthesis and Structural Analysis : Pařík and Chlupatý (2014) studied the synthesis and properties of imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines. This research contributes to understanding the chemical properties and potential applications of compounds related to methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate (Pařík & Chlupatý, 2014).
Lipase-Catalyzed Methanolysis : Kao and Tsai (2016) explored the lipase-catalyzed regioselective methanolysis for the preparation of optically pure regioisomers, including compounds related to methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate. This research has implications for the synthesis of stereochemically complex organic compounds (Kao & Tsai, 2016).
Supramolecular Dioxygen Receptors : Research by Kano et al. (2012) involved the development of supramolecular dioxygen receptors composed of anionic water-soluble porphinatoiron(II) and cyclodextrin dimers. They synthesized Im2CD by condensing mono(2(A)-amino)-per-O-methylated β-cyclodextrin with 3-(1H-imidazol-1-yl)pentanedioic acid, a compound closely related to methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate (Kano et al., 2012).
Chemical Synthesis and Conversion : Ohta et al. (1987) worked on the synthesis and application of imidazole derivatives, focusing on (1-Methyl-1H-imidazol-2-yl) methanol derivatives and their conversion into carbonyl compounds. This research highlights the versatility and importance of imidazole derivatives in chemical synthesis (Ohta et al., 1987).
Chemical Properties and Reactions : Qinglon (2014) conducted a study on the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d] imidazole-2-yl)benzoate, which illustrates the diverse chemical reactions and properties of imidazole derivatives, contributing to a better understanding of compounds like methyl (2R)-2-(1H-imidazol-1-yl)-4-methylpentanoate (Qinglon, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl (2R)-2-imidazol-1-yl-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)6-9(10(13)14-3)12-5-4-11-7-12/h4-5,7-9H,6H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXVWGOMYPZGG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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